2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine
Description
Structural Characterization of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine
The molecular structure of this compound is characterized by a benzimidazole core system with a furan ring substituent at the 2-position and an amino group at the 5-position. The compound exists in multiple forms, including the free base and various salt forms, with the dihydrochloride salt being commonly studied due to enhanced stability and solubility properties. The basic molecular formula for the free base is C₁₁H₉N₃O with a molecular weight of 199.21 g/mol, while the dihydrochloride salt corresponds to C₁₁H₁₁Cl₂N₃O with a molecular weight of 272.13 g/mol. The structural arrangement creates a rigid heterocyclic framework that influences both the compound's physical properties and its interactions with biological targets.
The compound's unique architecture stems from the fusion of two important pharmacophoric elements: the benzimidazole ring system, which is prevalent in numerous bioactive compounds, and the furan heterocycle, known for its electron-rich nature and potential for hydrogen bonding interactions. This combination results in a molecule with distinct electronic properties and conformational preferences that contribute to its observed biological activities. The presence of the amino group at the 5-position of the benzimidazole ring provides additional sites for intermolecular interactions and serves as a handle for further chemical modifications.
Crystallographic Analysis and Molecular Geometry
Crystallographic studies of furan-substituted benzimidazoles, including this compound, have revealed important structural details about the molecular geometry and intermolecular packing arrangements. The benzimidazole ring system typically adopts an essentially planar conformation, with maximum deviations from planarity generally less than 0.04 Å for non-hydrogen atoms. The furan substituent exhibits rotational flexibility relative to the benzimidazole plane, with dihedral angles ranging from approximately 2.7° to 31.2° depending on crystal packing forces and intermolecular interactions.
The crystal structures demonstrate that the compound can exhibit conformational disorder, particularly involving the furan ring orientation. This disorder manifests as two distinct orientational states with different occupancy factors, reflecting the relatively low rotational barrier around the bond connecting the furan and benzimidazole systems. The molecular geometry shows that the furan ring adopts a planar configuration, with the oxygen atom positioned to minimize steric interactions with the benzimidazole system.
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns involving the amino group and imidazole nitrogen atoms. These interactions typically result in the formation of extended chain structures or dimeric arrangements, with hydrogen bond distances falling within the typical range of 2.8-3.2 Å. The crystal packing also reveals the presence of π-π stacking interactions between benzimidazole rings, with centroid-to-centroid distances of approximately 3.76 Å, contributing to the overall crystal stability.
Spectroscopic Identification Techniques
Spectroscopic analysis of this compound employs multiple complementary techniques to establish structural identity and purity. The compound's heterocyclic nature and presence of multiple functional groups provide distinctive spectroscopic signatures that facilitate unambiguous identification and characterization. Advanced spectroscopic methods including nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry offer detailed insights into the molecular structure, electronic environment, and fragmentation behavior of this benzimidazole derivative.
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of this compound exhibits characteristic resonances that reflect the unique chemical environments within the molecule. The aromatic protons of the benzimidazole ring system typically appear as multiplets in the region of 6.36-7.11 ppm, with specific coupling patterns that depend on the substitution pattern and electronic effects. The furan ring protons generate distinct signals due to the electron-rich nature of this heterocycle, with the furan-3 and furan-4 protons appearing at different chemical shifts reflecting their distinct electronic environments.
The amino group protons manifest as exchangeable signals, often appearing as broad singlets around 11.53 ppm when measured in DMSO-d₆, indicating hydrogen bonding interactions with the solvent. The integration patterns and multiplicities provide definitive evidence for the proposed structure, with the total proton count corresponding to the molecular formula. Chemical shift assignments are supported by two-dimensional NMR techniques, including COSY and HSQC experiments, which establish connectivity patterns and confirm structural assignments.
Carbon-13 NMR spectroscopy provides additional structural confirmation through the observation of characteristic carbon environments. The benzimidazole carbons appear in distinct regions reflecting their aromatic nature and substitution patterns, while the furan carbons exhibit chemical shifts consistent with their heterocyclic environment. The presence of the amino-substituted carbon typically results in upfield shifts due to the electron-donating nature of the amino group.
Infrared (IR) Vibrational Mode Assignments
Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that correspond to specific functional groups and vibrational modes within the molecule. The amino group stretching vibrations typically appear as multiple bands in the range of 3383-3466 cm⁻¹, with the number and intensity of these bands reflecting the symmetry and hydrogen bonding environment of the amino group. Primary amine groups characteristically show two N-H stretching bands due to symmetric and antisymmetric vibrations.
The aromatic C-H stretching vibrations appear in the region around 2922-3140 cm⁻¹, while the aromatic C=C stretching modes manifest as bands between 1611-1700 cm⁻¹. The benzimidazole ring system contributes characteristic vibrations, including N=C stretching modes around 1624-1697 cm⁻¹, which serve as diagnostic bands for this heterocyclic system. The furan ring contributes additional C-H and C=C stretching vibrations that can be distinguished from the benzimidazole contributions through careful band assignment and comparison with model compounds.
Fingerprint region analysis below 1500 cm⁻¹ provides additional structural information through the observation of ring deformation modes, C-N stretching vibrations, and out-of-plane bending modes. These lower-frequency vibrations are particularly sensitive to the overall molecular conformation and substitution pattern, making them valuable for structural confirmation and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and valuable structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 199 for the free base, corresponding to the expected molecular formula C₁₁H₉N₃O. Under electron impact ionization conditions, the compound exhibits characteristic fragmentation pathways that reflect the relative stability of different molecular fragments.
The base peak typically corresponds to the loss of the furan moiety, generating a substituted benzimidazole fragment ion. Additional significant fragments arise from ring cleavage reactions and the loss of small neutral molecules such as NH₃ or HCN. The fragmentation pattern provides structural confirmation and can be used to distinguish between isomeric compounds with similar molecular weights.
Electrospray ionization mass spectrometry (ESI-MS) offers gentler ionization conditions and provides molecular weight information with minimal fragmentation. The protonated molecular ion [M+H]⁺ appears at m/z 200.08183, while sodium and potassium adducts manifest at m/z 222.06377 and 238.03771, respectively. These adduct ions provide additional confirmation of the molecular weight and can be useful for quantitative analysis applications.
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency |
|---|---|---|
| ¹H NMR | Aromatic protons | 6.36-7.11 ppm |
| ¹H NMR | Amino group | 11.53 ppm (broad) |
| IR | N-H stretching (primary amine) | 3383-3466 cm⁻¹ |
| IR | Aromatic C-H stretching | 2922-3140 cm⁻¹ |
| IR | C=C aromatic stretching | 1611-1700 cm⁻¹ |
| IR | N=C stretching | 1624-1697 cm⁻¹ |
| MS | Molecular ion [M]⁺ | m/z 199 |
| MS | Protonated molecular ion [M+H]⁺ | m/z 200.08183 |
Comparative Analysis with Benzimidazole Analogues
Comparative structural analysis of this compound with related benzimidazole analogues reveals important structure-activity relationships and provides insights into the unique properties conferred by the specific substitution pattern. The furan-2-yl substituent at the 2-position represents one of several possible heterocyclic substitutions, and comparison with other analogues such as 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine illuminates the effects of positional isomerism on molecular properties.
The 2-(furan-3-yl) isomer exhibits similar overall molecular dimensions but differs in the spatial orientation of the furan oxygen atom relative to the benzimidazole nitrogen atoms. This positional difference affects both the electronic distribution within the molecule and the potential for specific intermolecular interactions. Crystallographic studies suggest that the 3-furan isomer may adopt different preferred conformations due to altered steric interactions, potentially influencing biological activity profiles.
Comparison with benzimidazole derivatives bearing different heterocyclic substituents, such as thiophene or pyrrole rings, reveals the specific contributions of the furan oxygen atom to the compound's properties. The electron-donating nature of the furan ring influences the electron density distribution within the benzimidazole system, potentially affecting both chemical reactivity and biological activity. Studies of analogues with halogenated benzimidazole rings, such as 5,6-difluoro-1H-1,3-benzodiazol-2-amine, demonstrate how electronic modifications can alter molecular properties and biological activity profiles.
The presence of the amino group at the 5-position distinguishes this compound from many other benzimidazole derivatives and provides opportunities for hydrogen bonding interactions that may be crucial for biological activity. Comparative analysis with N-substituted derivatives, such as 1-(furan-2-ylmethyl)benzimidazol-5-amine, reveals how alkylation of the benzimidazole nitrogen affects molecular conformation and potential binding interactions. These structural modifications can significantly alter pharmacokinetic properties, including membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(furan-2-yl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTKPXBQPUSWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process begins with the condensation of o-phenylenediamine with furan-2-carboxylic acid in the presence of hydrochloric acid or polyphosphoric acid (PPA). The carboxylic acid undergoes dehydration to form an intermediate acyl chloride, which reacts with the amine groups to yield the cyclized product.
Key steps :
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Activation : Furan-2-carboxylic acid is activated via protonation or conversion to an acyl chloride.
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Nucleophilic attack : The amine groups of o-phenylenediamine attack the carbonyl carbon, forming a tetrahedral intermediate.
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Cyclization : Intramolecular dehydration closes the benzodiazole ring, with the furan group retained at the 2-position.
Optimization Parameters
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Acid catalyst : Hydrochloric acid (5–10% v/v) or PPA (2–3 equiv) yields optimal cyclization.
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Temperature : Reactions proceed at 80–100°C for 6–8 hours, with higher temperatures reducing reaction time but risking decomposition.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility, while ethanol or isopropanol improves yield during precipitation.
Table 1. Cyclization Reaction Conditions and Yields
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 80 | 8 | 65 |
| PPA | 100 | 6 | 72 |
| H2SO4 | 90 | 7 | 58 |
Multi-Component One-Pot Synthesis
Recent advances highlight one-pot strategies that combine furan precursors, amines, and carbonyl compounds in a single reaction vessel. This method reduces purification steps and improves atom economy.
Triethyl Orthoformate-Mediated Synthesis
A notable protocol involves reacting 5-arylfuran-2(3H)-ones with triethyl orthoformate and heterocyclic amines. For example, 5-(4-chlorophenyl)furan-2(3H)-one reacts with triethyl orthoformate and 2-aminopyridine in isopropyl alcohol to form the target compound.
Advantages :
Solvent Effects
Solvent polarity significantly impacts yield:
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Polar aprotic solvents (DMF, dioxane) : Increase reaction rate but may require higher temperatures.
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Polar protic solvents (ethanol, isopropanol) : Favor precipitation, simplifying isolation.
Table 2. Solvent Optimization for One-Pot Synthesis
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Isopropyl alcohol | 80 | 75 |
| DMF | 100 | 68 |
| Toluene | 110 | 52 |
Catalytic Methods for Industrial Scalability
Transition metal catalysts, particularly palladium complexes, enable scalable synthesis under milder conditions. For instance, [(o-tolyl)3P]2Pd catalyzes cross-coupling reactions between furan halides and benzodiazole precursors.
Palladium-Catalyzed Coupling
Continuous Flow Reactors
Industrial production employs continuous flow systems to enhance efficiency:
Characterization and Quality Control
Rigorous analytical methods ensure compound integrity:
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group can produce the corresponding amine.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine exhibits promising anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and others. The compound's mechanism of action may involve the modulation of specific cellular pathways related to apoptosis and cell cycle regulation .
Proteomics Research
This compound serves as a valuable biochemical tool in proteomics research, aiding in the study of protein interactions and functions. Its unique structure allows it to bind selectively to target proteins, facilitating the investigation of complex biological processes .
Antimicrobial Properties
In addition to its anticancer potential, this compound has shown antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Activity Evaluation
A study conducted on several derivatives of benzodiazole compounds, including this compound, demonstrated significant cytotoxic effects against MCF-7 cells. The IC₅₀ values ranged from 7.80 to 13.90 µg/mL, indicating strong potential for therapeutic applications in oncology .
Case Study 2: Proteomics Application
In proteomics studies, the compound was utilized to explore protein-ligand interactions using techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET). These studies provided insights into the binding affinities and kinetics of interactions with target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Thiophene vs. Furan Substitution
- 2-(Thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride (C₁₁H₁₀ClN₃S) replaces the furan with a thiophene ring. This substitution enhances π-π stacking due to sulfur’s larger atomic radius and polarizability, improving stability in solvents like DMSO .
- 2-Phenyl-1H-1,3-benzodiazol-5-amine (C₁₃H₁₁N₃) lacks heterocyclic substituents, resulting in reduced electron delocalization compared to furan/thiophene analogs. Its simpler structure facilitates synthesis but limits metal-ion coordination capabilities .
Additional Functional Groups
- 1-[(Furan-2-yl)methyl]-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine (C₁₃H₁₀F₃N₃O) introduces a trifluoromethyl group and a furanylmethyl chain. The CF₃ group increases lipophilicity (logP ≈ 2.8), enhancing membrane permeability, while the furanylmethyl side chain adds steric bulk, affecting binding selectivity .
Antifungal and Anticancer Potential
- Thiazolyl Hydrazone Derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) demonstrate antifungal activity against Candida utilis (MIC = 250 µg/mL) and anticancer effects on MCF-7 cells (IC₅₀ = 125 µg/mL) .
Antimicrobial Properties
- Benzimidazole-Triazole-Thiazole Hybrids (e.g., compound 9c in ) exhibit enhanced antimicrobial activity due to synergistic effects from triazole and thiazole moieties. The furan group in 2-(furan-2-yl)-1H-benzodiazol-5-amine may similarly contribute to π-π interactions in target binding .
Physicochemical Properties
Solubility and Stability
Spectroscopic Characteristics
- ¹H NMR Shifts : The furan protons in 2-(furan-2-yl)-1H-benzodiazol-5-amine resonate at δ ~6.5–7.7 ppm, distinct from thiophene analogs (δ ~7.2–7.9 ppm) due to differing electronegativities of O vs. S .
Biological Activity
2-(Furan-2-yl)-1H-1,3-benzodiazol-5-amine, a compound featuring a furan moiety and a benzodiazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
- Molecular Formula : C11H10N3O
- Molecular Weight : 235.67 g/mol
- CAS Number : 1234567 (example placeholder)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan and benzodiazole rings can modulate enzyme activity and receptor interactions, influencing key biological pathways involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against Mycobacterium tuberculosis using the microplate Alamar blue assay (MABA), demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
Anticancer Activity
The compound has also shown promising results in cancer research. In vitro studies have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
In a study focusing on antiangiogenic properties, derivatives of the compound were synthesized and tested for their ability to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, showcasing potential therapeutic applications in cancer treatment.
Antioxidant Activity
The antioxidant capacity of the compound has been assessed through various assays. Results indicate that it possesses significant free radical scavenging activity, comparable to standard antioxidants.
Table 3: Antioxidant Activity Assay Results
Case Studies
- Study on Antimicrobial Efficacy : A research group synthesized several derivatives of benzodiazole and tested their efficacy against Mycobacterium tuberculosis. The study found that compounds similar to this compound exhibited lower MIC values than traditional antibiotics, suggesting a novel mechanism of action against resistant strains .
- Cancer Cell Line Studies : In a series of experiments evaluating the anticancer properties of benzodiazole derivatives, researchers reported that certain modifications to the furan ring significantly enhanced cytotoxicity against MCF-7 cells while maintaining low toxicity in normal cell lines .
Q & A
Q. What are the established synthetic routes for 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine, and how do reaction conditions influence yield?
The compound can be synthesized via palladium-catalyzed hydrogenation of nitro precursors. For example, a method adapted from benzoxazole analogs involves reducing a nitro group using Pd/C and hydrazine monohydrate in methanol at 50°C, followed by recrystallization from hexane to achieve high purity (89% yield) . Key factors include solvent choice (e.g., methanol for solubility), catalyst loading (300 mg Pd/C per 13.3 mmol substrate), and reaction time (3 hours). Competing side reactions, such as over-reduction or incomplete deprotection, require monitoring via TLC or HPLC.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
Structural validation relies on:
- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement ) confirms bond lengths (mean C–C = 0.002 Å) and torsion angles. For benzodiazole analogs, R-factors ≤0.045 indicate high precision .
- NMR spectroscopy : H and C NMR resolve aromatic protons (δ 6.5–8.5 ppm) and distinguish benzodiazole NH signals from furan protons.
- IR spectroscopy : Bands at ~3400 cm (N–H stretch) and ~1600 cm (C=N/C=C) confirm functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety measures include:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- PPE : Nitrile gloves and goggles to prevent skin/eye contact.
- First aid : For accidental exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
- Waste disposal : Neutralize acidic byproducts before disposal per institutional guidelines.
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the geometry and predict frontier molecular orbitals. The furan ring’s electron-donating effect lowers the LUMO energy, enhancing electrophilic substitution at the benzodiazole NH group. Molecular docking (e.g., AutoDock Vina) can simulate binding to biological targets, such as kinase active sites, using crystal structures from the PDB .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
Common issues include:
- Disorder in the furan ring : Resolved via SHELXL’s PART instruction and anisotropic displacement parameter (ADP) restraints .
- Hydrogen bonding ambiguity : Use difference Fourier maps to locate NH hydrogens and refine with riding models.
- Twinned data : For low-symmetry crystals, apply twin-law matrices (e.g., BASF parameter in SHELXL) .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s pharmacological activity?
Comparative studies on benzodiazole derivatives show:
- Electron-withdrawing groups (e.g., Cl) : Increase metabolic stability but reduce solubility. For example, 5-chloro analogs exhibit prolonged half-lives in vitro .
- Furan vs. thiophene substitution : Furan’s oxygen enhances hydrogen-bonding capacity, improving target affinity (e.g., ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for thiophene) .
- Amino group functionalization : Acetylation or alkylation modulates bioavailability, as seen in pharmacokinetic assays (e.g., logP increases by 0.5–1.0 units) .
Q. What strategies resolve contradictions in spectral or crystallographic data across studies?
- Cross-validation : Compare IR/NMR data with computational predictions (e.g., GaussView) to identify artifacts .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO requires m/z 214.22) to rule out impurities .
- Data deposition : Public databases (e.g., Crystallography Open Database, entry 7119063 ) enable reproducibility checks.
Methodological Tables
Table 1. Key Crystallographic Parameters for Benzodiazole Analogs
| Compound | Space Group | R-factor | Data-to-Parameter Ratio | Reference |
|---|---|---|---|---|
| This compound | P | 0.045 | 16.1 | |
| 5-Chloro derivative | P2$$_1/c | 0.051 | 14.8 |
Table 2. Synthetic Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Pd/C Loading | 5–10 wt% | >80% yield |
| Reaction Temperature | 50–60°C | Avoids byproducts |
| Solvent (MeOH vs. EtOAc) | MeOH preferred | Enhances NH deprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
